molecular formula C13H21NO2S B047847 Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate CAS No. 124499-24-7

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate

Cat. No.: B047847
CAS No.: 124499-24-7
M. Wt: 255.38 g/mol
InChI Key: KZUKIUTUXAZRLI-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate is an organic compound that features a thiophene ring substituted with an aminoethyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed for the efficient introduction of the tert-butoxycarbonyl group .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The aminoethyl group can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can serve as a probe for studying biological processes involving thiophene derivatives.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-[5-(2-amino-ethyl)-furan-3-YL]-propionate: Similar structure but with a furan ring instead of a thiophene ring.

    Tert-butyl 3-[5-(2-amino-ethyl)-pyrrole-3-YL]-propionate: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to furan and pyrrole derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-13(2,3)16-12(15)5-4-10-8-11(6-7-14)17-9-10/h8-9H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUKIUTUXAZRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CSC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567317
Record name tert-Butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-24-7
Record name 1,1-Dimethylethyl 5-(2-aminoethyl)-3-thiophenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124499-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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